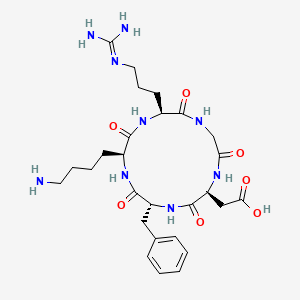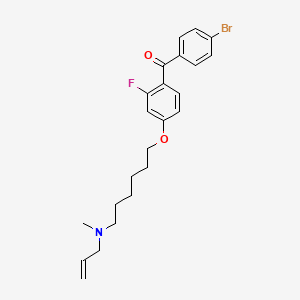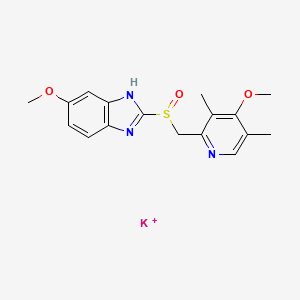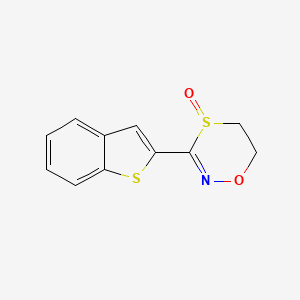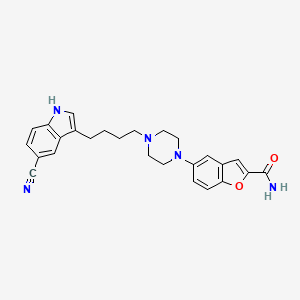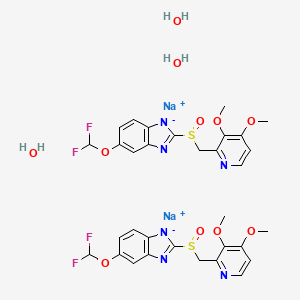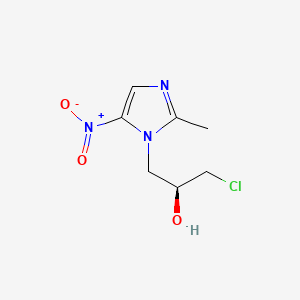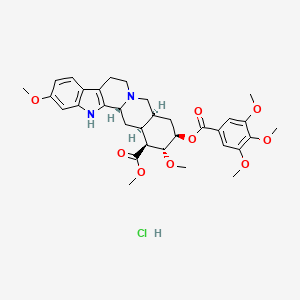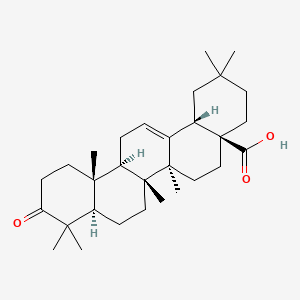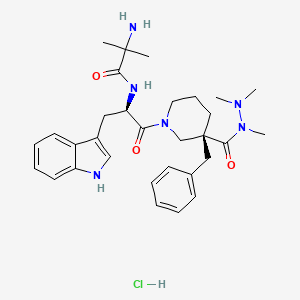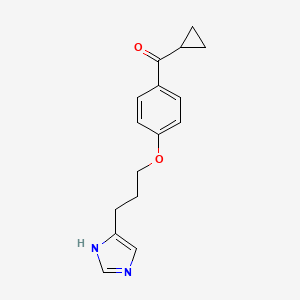
Dimaprit Dihydrochloride
Übersicht
Beschreibung
Dimaprit dihydrochloride is a selective histamine H2 receptor agonist. It is known for its ability to stimulate histamine receptors, particularly H2 receptors, which play a crucial role in various physiological processes such as gastric acid secretion, vasodilation, and cardiac rhythm regulation . The compound has a molecular formula of C6H17Cl2N3S and a molecular weight of 234.19 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimaprit dihydrochloride can be synthesized through the reaction of 3-dimethylaminopropylamine with thiourea, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction typically involves the following steps:
Reaction of 3-dimethylaminopropylamine with thiourea: This step forms the intermediate compound, 3-(dimethylamino)propyl isothiourea.
Addition of hydrochloric acid: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Dimaprit dihydrochloride primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as amines and thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are typically substituted isothiourea derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Dimaprit dihydrochloride exerts its effects by selectively binding to histamine H2 receptors. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This activation triggers various downstream signaling pathways, resulting in physiological responses such as increased gastric acid secretion, vasodilation, and modulation of immune responses . The compound also inhibits nitric oxide synthase (nNOS), contributing to its central effects upon systemic administration .
Vergleich Mit ähnlichen Verbindungen
Dimaprit dihydrochloride is unique due to its high selectivity for histamine H2 receptors. Similar compounds include:
Betazole: Another histamine H2 receptor agonist, but with different pharmacokinetic properties.
Amthamine: A selective H2 receptor agonist with a different chemical structure and receptor affinity.
Dimethylhistamine: A histamine analog with activity on both H1 and H2 receptors.
This compound stands out due to its specificity and effectiveness in selectively targeting H2 receptors, making it a valuable tool in research and pharmacology .
Eigenschaften
CAS-Nummer |
23256-33-9 |
|---|---|
Molekularformel |
C6H16ClN3S |
Molekulargewicht |
197.73 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |
InChI-Schlüssel |
XFELLTMDCGRCBW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC(=N)N.Cl.Cl |
Kanonische SMILES |
CN(C)CCCSC(=N)N.Cl |
Key on ui other cas no. |
23256-33-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
65119-89-3 (Parent) |
Synonyme |
Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
